molecular formula C10H13B B1524620 1-(Bromomethyl)-3-isopropylbenzene CAS No. 75369-42-5

1-(Bromomethyl)-3-isopropylbenzene

Cat. No.: B1524620
CAS No.: 75369-42-5
M. Wt: 213.11 g/mol
InChI Key: GYFDUIHVBNYYFE-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-isopropylbenzene is a compound that consists of a benzene ring substituted with a bromomethyl group and an isopropyl group . It is used as an intermediate for organic synthesis .


Synthesis Analysis

The synthesis of such compounds often involves the use of bromine or bromine-containing reagents . The bromination reaction is a common method for introducing bromomethyl groups .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring, which is a planar, cyclic molecule composed of six carbon atoms, with alternating single and double bonds .


Chemical Reactions Analysis

The bromomethyl group in this compound can undergo various reactions. For example, it can participate in substitution reactions, where the bromine atom is replaced by another atom or group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this compound depend on its molecular structure. Factors such as hardness, topography, and hydrophilicity can affect its interactions with other substances .

Scientific Research Applications

Chemical Synthesis and Reactions

1-(Bromomethyl)-3-isopropylbenzene plays a significant role in chemical synthesis and reactions. For instance, its use in the preparation of ethers has been documented. Ortíz et al. (1993) demonstrated its conversion to methyl- and isopropyl-benzyl ethers using silver(II) oxide, showcasing its reactivity and potential for producing key organic compounds (Ortíz et al., 1993).

Polymerization Studies

In the realm of polymer science, this compound has been utilized in the synthesis of diverse polymers. Uhrich et al. (1992) explored its role in creating hyperbranched polyethers, highlighting its effectiveness in self-condensation reactions to produce polymers with significant molecular weights (Uhrich et al., 1992).

Catalysis and Oxidation Processes

In catalysis, this compound has shown its utility. For instance, Aoki et al. (2005) investigated its oxidation using N-hydroxyphthalimide, demonstrating its potential in catalytic processes relevant to the production of pharmaceutical materials (Aoki et al., 2005).

Material Science Applications

The compound has applications in material science as well. For example, its derivatives were used in the study of solvates with different solvents, as explored by Szlachcic et al. (2007). This research provided insights into the crystalline environment and reactivity of such compounds (Szlachcic et al., 2007).

Analytical Chemistry and Characterization

In analytical chemistry, this compound is essential for characterizing various chemical substances. For example, Gan et al. (2001) used its derivatives for analyzing polyphenylenevinylene, emphasizing its role in confirming the structural integrity of synthesized materials (Gan et al., 2001).

Environmental and Energy Research

This compound is also significant in environmental and energy research. For instance, Yang et al. (2018) utilized derivatives of this compound in fabricating crosslinked polybenzimidazole membranes for fuel cells, indicating its contribution to the development of high-performance materials for energy applications (Yang et al., 2018).

Safety and Hazards

Safety data sheets indicate that bromomethyl compounds can be hazardous. They may cause skin and eye irritation, and can be harmful if inhaled or swallowed .

Future Directions

Research on bromomethyl compounds is ongoing, with potential applications in various scientific domains. The synthesis and functionalisation strategies of these compounds are being advanced, unlocking new possibilities for their utilisation .

Properties

IUPAC Name

1-(bromomethyl)-3-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFDUIHVBNYYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276081
Record name 1-(Bromomethyl)-3-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75369-42-5
Record name 1-(Bromomethyl)-3-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75369-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-3-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-3-(propan-2-yl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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